

# Pocuvotide satetraxetan molecular structure and chelator

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# In-Depth Technical Guide: Pocuvotide Satetraxetan

For Researchers, Scientists, and Drug Development Professionals

## **Core Concepts: Molecular Structure and Chelator**

**Pocuvotide satetraxetan** is a radiopharmaceutical precursor designed for targeted radionuclide therapy and imaging. Central to its function are its distinct molecular components: a targeting moiety and a chelating agent.

#### Molecular Structure:

The molecular formula for **pocuvotide satetraxetan** is C36H54N8O15S.[1] Its IUPAC name is (2S)-2-[[(1S)-1-carboxy-5-[[4-[[1,4,7,10-tetrakis(carboxymethyl)-1,4,7,10-tetrazacyclododec-2-yl]methyl]phenyl]carbamothioylamino]pentyl]carbamoylamino]pentanedioic acid.[1]

Based on available data and nomenclature, **pocuvotide satetraxetan** is understood to be functionally analogous, if not identical, to vipivotide tetraxetan, also widely known as PSMA-617. The "-tide" suffix in "vipivotide" indicates a peptide-based targeting component, while "tetraxetan" refers to the chelator.

The targeting component is a urea-based peptidomimetic that exhibits a high binding affinity for Prostate-Specific Membrane Antigen (PSMA), a transmembrane protein significantly



overexpressed on the surface of prostate cancer cells.

#### Chelator:

The chelating agent in **pocuvotide satetraxetan** is DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid). This macrocyclic molecule is covalently linked to the targeting moiety and is responsible for securely sequestering a radionuclide. The robust nature of the DOTA cage prevents the leakage of the radioisotope in vivo, which is critical for minimizing off-target radiation exposure and toxicity. DOTA can chelate a variety of radiometals, with Lutetium-177 (<sup>177</sup>Lu) being a common radioisotope used in therapeutic applications with this class of molecules.

### **Quantitative Data**

The following table summarizes key quantitative data for the closely related and well-characterized compound, PSMA-617.

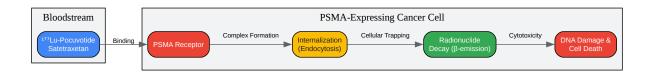
Parameter	Value	Compound	Notes
Binding Affinity (Ki)	0.37 nM	PSMA-617	High-affinity inhibitor of PSMA peptidase activity.[1]
IC50	Not explicitly found for pocuvotide satetraxetan.	-	
Molecular Weight	870.9 g/mol	Pocuvotide satetraxetan	[1]

## Mechanism of Action: Targeted Radionuclide Therapy

The therapeutic principle of **pocuvotide satetraxetan**, when complexed with a therapeutic radioisotope such as <sup>177</sup>Lu, is targeted radioligand therapy. The process can be summarized in the following steps:



- Administration and Distribution: The radiolabeled pocuvotide satetraxetan complex is administered intravenously.
- Target Binding: The PSMA-targeting portion of the molecule selectively binds to PSMA expressed on cancer cells.
- Internalization: Following binding, the entire complex, including the radionuclide, is internalized by the cancer cell.
- Radionuclide Decay and Cytotoxicity: The entrapped radionuclide (e.g., <sup>177</sup>Lu, a β-emitter) undergoes radioactive decay, releasing high-energy particles that induce DNA damage and subsequent cell death in the targeted cancer cell and surrounding tumor microenvironment.



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Mechanism of Action of <sup>177</sup>Lu-**Pocuvotide Satetraxetan**.

## **Experimental Protocols**

The following is a representative protocol for the radiolabeling of a PSMA-targeting precursor like **pocuvotide satetraxetan** with Lutetium-177, based on established procedures for PSMA-617.

Protocol: Radiolabeling of **Pocuvotide Satetraxetan** with <sup>177</sup>Lu

Objective: To prepare <sup>177</sup>Lu-**pocuvotide satetraxetan** with high radiochemical purity for preclinical or clinical use.

#### Materials:

Pocuvotide satetraxetan precursor



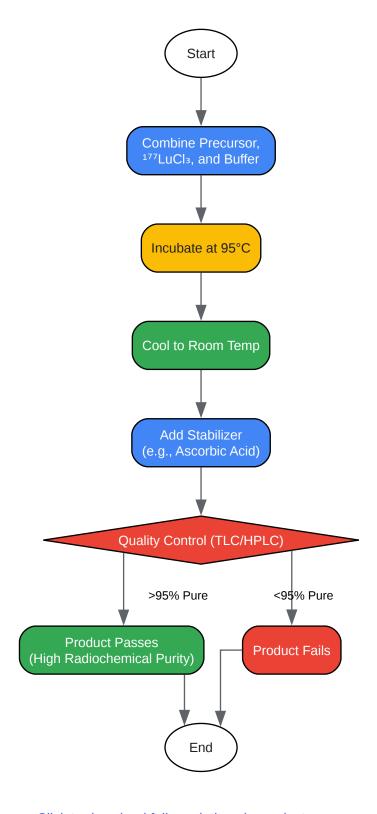
- No-carrier-added <sup>177</sup>LuCl₃ in 0.04 M HCl
- Sodium acetate buffer (0.1 M, pH 5.5) or Ascorbate buffer (pH 4.5-5.0)
- Ascorbic acid solution (e.g., 50 mg/mL)
- Sterile, pyrogen-free reaction vials
- Heating block or water bath set to 95°C
- · Lead shielding
- Calibrated radioactivity dose calibrator
- Sterile filters (0.22 μm)
- Thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) system for quality control

#### Procedure:

- In a sterile, pyrogen-free reaction vial placed in a lead-shielded container, add the required volume of sodium acetate or ascorbate buffer.
- Add the desired amount of **pocuvotide satetraxetan** precursor (e.g., 100 μg).
- Carefully transfer the required activity of 177LuCl3 to the reaction vial.
- Gently mix the contents of the vial.
- Measure the total activity in a dose calibrator.
- Incubate the reaction vial in a heating block or water bath at 95°C for 15-30 minutes.
- After incubation, remove the vial and allow it to cool to room temperature behind appropriate shielding.
- Add a stabilizing solution, such as ascorbic acid, to prevent radiolysis.



• Perform quality control checks to determine radiochemical purity using TLC or HPLC.



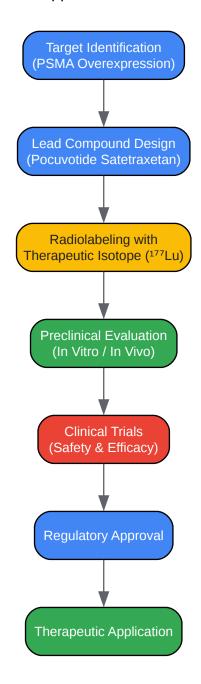
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Experimental Workflow for Radiolabeling.



## **Logical Relationships in Drug Development**

The development and application of **pocuvotide satetraxetan** involve a logical progression from target identification to therapeutic application.



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Logical Flow of **Pocuvotide Satetraxetan** Development.



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### References

- 1. Vipivotide tetraxetan Wikipedia [en.wikipedia.org]
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